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Compound of Interest

Compound Name: 5-Methylfurfurylamine

Cat. No.: B076237 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

5-Methylfurfurylamine (CAS No: 14003-16-8), a valuable building block in medicinal

chemistry and materials science. This document presents key Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside

detailed experimental protocols and a workflow diagram for spectroscopic analysis. The

information herein is intended to support researchers in the identification, characterization, and

utilization of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Methylfurfurylamine. This

information has been compiled from the Spectral Database for Organic Compounds (SDBS), a

trusted resource for experimental spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) [ppm]

Multiplicity Integration
Coupling
Constant (J)
[Hz]

Assignment

5.99 d 1H 3.0 H-3

5.88 d 1H 3.0 H-4

3.69 s 2H -
CH₂

(aminomethyl)

2.23 s 3H - CH₃ (methyl)

1.35 s 2H - NH₂ (amino)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) [ppm] Assignment

155.1 C-2

150.7 C-5

106.0 C-3

105.7 C-4

38.6 CH₂ (aminomethyl)

13.4 CH₃ (methyl)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3375-3294 Strong, Broad N-H stretch (amine)

2924-2854 Medium C-H stretch (aliphatic)

1578 Medium C=C stretch (furan ring)

1018 Strong C-O-C stretch (furan ring)
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Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

111 45 [M]⁺ (Molecular Ion)

94 100 [M-NH₃]⁺

81 20 [M-CH₂NH₂]⁺

53 30

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard techniques for the analysis of furan

derivatives and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 5-Methylfurfurylamine is accurately weighed and dissolved in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for

chemical shift referencing, although modern spectrometers can reference the residual

solvent peak.

The solution is transferred to a clean, dry 5 mm NMR tube.

Data Acquisition:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR: A standard one-pulse sequence is utilized. Key parameters include a spectral width

of approximately -2 to 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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¹³C NMR: A proton-decoupled pulse sequence is employed. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay (2-5 seconds) are typically required. The spectral width is set to cover the expected

range of carbon chemical shifts (e.g., 0-200 ppm).

Data Processing: The raw Free Induction Decay (FID) data is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

calibration of the chemical shift axis. For ¹H NMR, the signals are integrated to determine the

relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like 5-Methylfurfurylamine, the Attenuated Total

Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed

directly onto the ATR crystal. Alternatively, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr).

Data Acquisition:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

A background spectrum of the empty ATR crystal or clean salt plates is recorded.

The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise

ratio.

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the

background spectrum, which is typically performed automatically by the instrument's software.

The spectrum is usually displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

The sample is introduced into the mass spectrometer, often via direct infusion or after

separation by Gas Chromatography (GC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b076237?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electron Ionization (EI) is a common method for small, volatile molecules. In EI, the sample

molecules in the gas phase are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.

Data Acquisition:

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer,

is used.

The instrument is set to scan a specific mass-to-charge (m/z) range (e.g., 40-300 amu).

The mass spectrum is recorded, showing the relative abundance of the molecular ion and

various fragment ions.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak,

which corresponds to the molecular weight of the compound. The fragmentation pattern

provides valuable information about the structure of the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Methylfurfurylamine.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Methylfurfurylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076237#spectroscopic-data-of-5-
methylfurfurylamine-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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